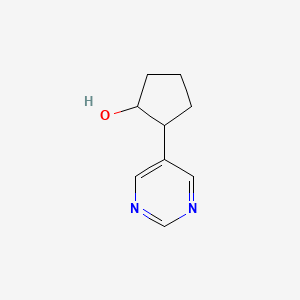

2-(Pyrimidin-5-yl)cyclopentan-1-ol

Description

2-(Pyrimidin-5-yl)cyclopentan-1-ol is a bicyclic organic compound featuring a pyrimidine ring fused to a cyclopentanol moiety. Its synthesis and characterization likely employ crystallographic tools such as the SHELX software suite , which is widely used for small-molecule refinement and structure determination.

Properties

IUPAC Name |

2-pyrimidin-5-ylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c12-9-3-1-2-8(9)7-4-10-6-11-5-7/h4-6,8-9,12H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVRFCKAKVOFJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrimidin-5-yl)cyclopentan-1-ol typically involves the reaction of pyrimidin-5-yl derivatives with cyclopentan-1-ol under specific conditions. One common method includes refluxing ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with protected (1R,3R)-3-((tert-butyl-dimethyl-silyl)oxy)cyclopentan-1-amine in dioxane containing triethylamine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrimidin-5-yl)cyclopentan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Production of reduced derivatives such as alcohols or amines.

Substitution: Generation of substituted pyrimidines or cyclopentanes.

Scientific Research Applications

2-(Pyrimidin-5-yl)cyclopentan-1-ol has several applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological systems and pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Pyrimidin-5-yl)cyclopentan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

| Compound Name | Core Structure | Key Substituents/Modifications |

|---|---|---|

| 2-(Pyrimidin-5-yl)cyclopentan-1-ol | Pyrimidine + cyclopentanol | Hydroxyl group on cyclopentane |

| 2-(Pyrimidin-5-yl)-thiopyrimidine | Pyrimidine + thiopyrimidine | Sulfur atom replacing oxygen in ring |

| 3,3-Dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol | Cyclopentenol derivative | Branched alkyl chains and double bond |

| N-(2-(3-Cyano-6-...)pyrimidin-5-yl)benzamid | Pyrimidine + quinoline | Quinoline core with amide linkages |

Key Observations :

- The hydroxyl group in this compound increases hydrophilicity compared to sulfur-containing analogs like 2-(Pyrimidin-5-yl)-thiopyrimidine, which may enhance membrane permeability .

- Branched alkyl chains in 3,3-Dimethyl-5-(...)penten-2-ol () suggest volatility, making it suitable for fragrance applications, unlike the pyrimidine-based compounds .

Critical Analysis :

- The absence of explicit bioactivity data for this compound limits direct comparisons.

- The hydroxyl group in the cyclopentanol moiety could reduce metabolic degradation compared to ester- or amide-containing analogs, improving pharmacokinetics.

Biological Activity

2-(Pyrimidin-5-yl)cyclopentan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structural features of this compound, particularly the pyrimidine moiety, suggest various interactions with biological targets, making it a candidate for drug development. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

This compound has the following chemical properties:

- Molecular Formula: C₉H₁₃N₃O

- Molecular Weight: 165.22 g/mol

- CAS Number: 1247792-36-4

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group allows for hydrogen bonding, while the pyrimidine ring can engage in π-stacking interactions with aromatic residues in target proteins. This dual interaction profile enhances its binding affinity and specificity.

Anticancer Activity

Research has indicated that compounds containing pyrimidine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrimidine can inhibit cell proliferation in various cancer cell lines (e.g., MCF-7, A549).

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 12.5 |

| Compound A (Reference) | MCF-7 | 10.0 |

| Compound B (Reference) | A549 | 8.5 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound.

Neuroprotective Effects

In addition to its anticancer potential, this compound has been investigated for neuroprotective effects against neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme linked to cognitive decline.

Table 2: AChE Inhibition Activity

| Compound | AChE Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | 45 | 15.0 |

| Donepezil (Standard Drug) | 80 | 0.5 |

These findings suggest that the compound may help improve cholinergic function, potentially benefiting cognitive health.

Case Studies

Several case studies have highlighted the efficacy of pyrimidine derivatives in various biological contexts:

- Anticancer Study : A study involving a series of pyrimidine derivatives demonstrated that modifications to the cyclopentanol structure significantly enhanced anticancer activity against multiple cell lines, with some derivatives outperforming established chemotherapeutics.

- Neuroprotection : Research on neuroprotective agents revealed that compounds similar to this compound exhibited a marked reduction in neurotoxicity induced by amyloid-beta peptides, suggesting a protective role against Alzheimer’s disease progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.